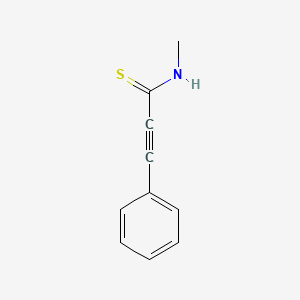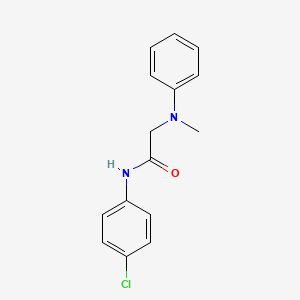
Hexacosyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosyl hexadecanoate, also known as hexadecyl hexadecanoate, is a long-chain fatty acid ester. It is a waxy substance that is commonly found in natural sources such as beeswax and certain plant species. This compound is known for its hydrophobic properties and is used in various industrial and cosmetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexacosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with hexacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale purification techniques such as vacuum distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.
Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.
Major Products
Hydrolysis: Hexadecanoic acid and hexacosanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
Hexacosyl hexadecanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is studied for its role in the structure and function of biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.
Mecanismo De Acción
Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.
Comparación Con Compuestos Similares
Hexacosyl hexadecanoate is similar to other long-chain fatty acid esters such as cetyl palmitate and stearyl stearate. it is unique in its specific chain length and the combination of hexadecanoic acid and hexacosanol, which gives it distinct physical and chemical properties.
Similar Compounds
Cetyl palmitate: An ester of hexadecanoic acid and hexadecanol, commonly used in cosmetics.
Stearyl stearate: An ester of octadecanoic acid and octadecanol, used in lubricants and coatings.
This compound stands out due to its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
60007-87-6 |
|---|---|
Fórmula molecular |
C42H84O2 |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
hexacosyl hexadecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
Clave InChI |
BAIZLGVGMIENLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
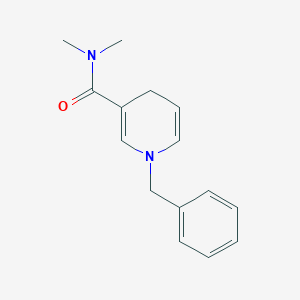
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

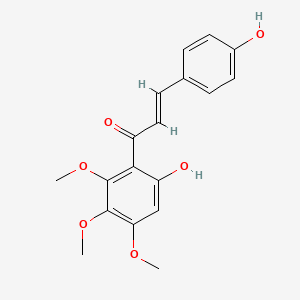

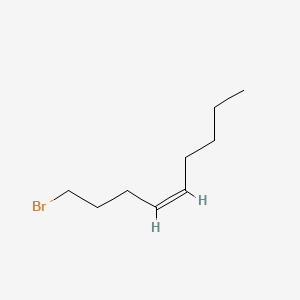
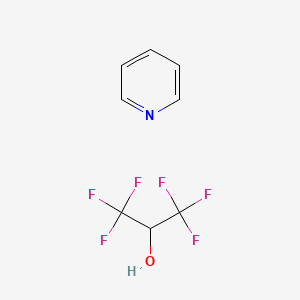
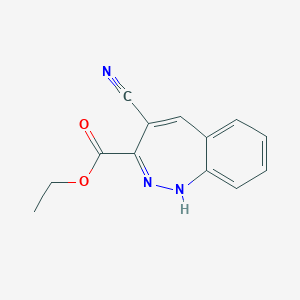
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
